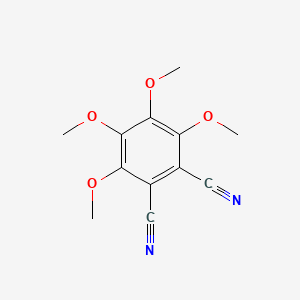
2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(4-Nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the tetrahydroisoquinoline class. These compounds are significant due to their various applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
- The synthesis of 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinolines involves reactions of nitro-1,2,3,4-tetrahydroisoquinoline with 6-chloropurine riboside, showing a high variation in binding capacity at the es transporter binding site (Zhu, Furr, & Buolamwini, 2003).
- Syntheses employing reactions with 1-(3,4-dimethoxyphenyl)-1-aminomethylcyclopentane have also been reported, yielding nitrophenyl groups (Markaryan et al., 2000).
Molecular Structure Analysis
- Crystallographic studies reveal the structural complexities of isoquinoline derivatives. The structures of two isomeric compounds of isoquinoline with nitrobenzoic acid, for example, provide insight into the molecular conformation and interactions (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
- Tetrahydroisoquinolines exhibit diverse reactivity. For instance, their treatment with sulfonyl chloride leads to rearranged beta-chloro amines, not tetrahydroisoquinolines (Weber, Kuklinski, & Gmeiner, 2000).
- A redox condensation of o-halonitrobenzene with tetrahydroisoquinoline illustrates an unexpected auto-catalyzed redox cascade, indicative of the compound's versatile reactivity (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Ligand Binding
- 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as ligands for the es nucleoside transporter. These compounds showed varying binding capacities, suggesting potential in studying the bioactive conformation of these ligands in transporter binding sites (Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003).
Metabolite Identification
- The compound has been studied to understand its metabolites in rats. Techniques like LC-MS/MS were employed to identify phase I and phase II metabolites, revealing extensive metabolism in rats. This research is crucial for understanding the compound's pharmacokinetics (Lei-na Wang, Min Song, T. Hang, Zheng-xing Zhang, 2007).
Synthesis of Isoquinoline Derivatives
- Research has been conducted on the synthesis of various isoquinoline derivatives. These studies have explored different methods and conditions for synthesizing isoquinoline compounds, which are important in medicinal chemistry (C. V. Denyer, Hazel Bunyan, D. Loakes, J. Tucker, J. Gillam, 1995).
Heterocyclic Chemistry and Reductive Amination
- In heterocyclic chemistry, the compound has been used in reductive cyclization reactions to produce a variety of tetrahydroquinoline derivatives. This demonstrates its versatility in organic synthesis and potential applications in developing new pharmaceuticals (R. Bunce, T. Nago, Nathan Sonobe, 2007).
Synthesis of Quinazolinones and Quinazolinethiones
- A metal-free method for synthesizing quinazolinones from 2-nitrobenzyl alcohols and tetrahydroisoquinolines was developed. This research highlights the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Duc Ly, Thao T. Nguyen, C. Tran, V. Nguyen, Khang X. Nguyen, P. H. Pham, N. Le, T. Nguyen, N. Phan, 2021).
Cyclization Reactions and Intermediate Formation
- The compound has been used in reactions leading to rearranged beta-chloro amines, which serve as precursors to beta-amino acids. This indicates its utility in complex organic reactions and synthesis of important biochemical intermediates (K. Weber, S. Kuklinski, P. Gmeiner, 2000).
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCZTMXXHZOATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258124 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)

![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)

![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![3-{5-[2-(4-methoxyphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B5645836.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)
![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)

![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)